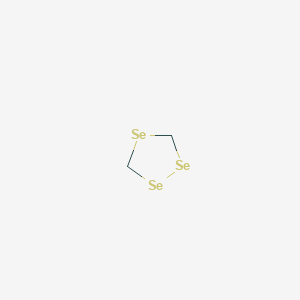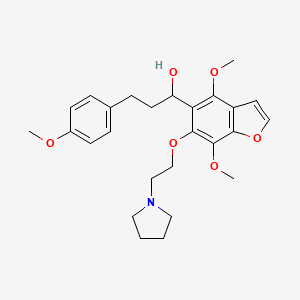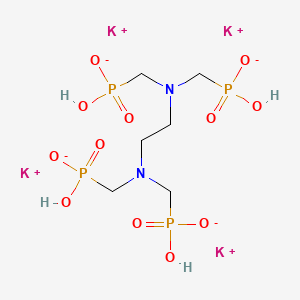![molecular formula C10H11N3O B13742604 [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol: is a heterocyclic compound that features a pyrazole ring substituted with an aminophenyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a coupling reaction.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.
Aplicaciones Científicas De Investigación
[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol: has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol: can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
[3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol: Similar structure but with a bromine substituent instead of an amino group.
[3-(4-nitrophenyl)-1H-pyrazol-5-yl]methanol: Contains a nitro group instead of an amino group.
[3-(4-methylphenyl)-1H-pyrazol-5-yl]methanol: Features a methyl group instead of an amino group.
-
Uniqueness: : The presence of the aminophenyl group in This compound imparts unique chemical reactivity and biological activity, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6,11H2,(H,12,13) |
Clave InChI |
DNVAJVNVYASOEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NNC(=C2)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


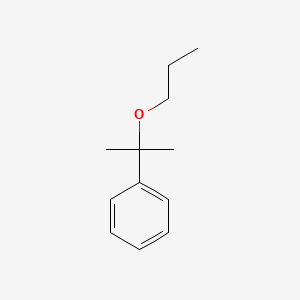


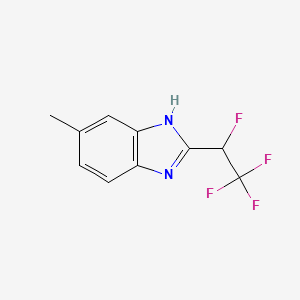
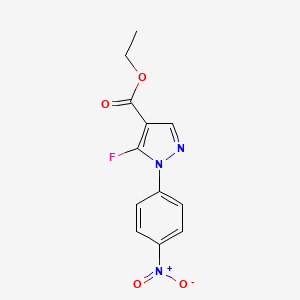

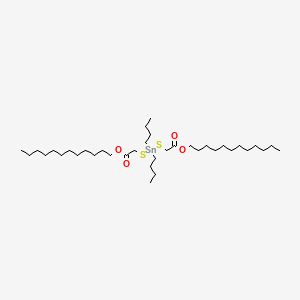
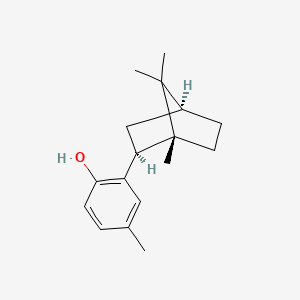

![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)
